molecular formula C20H21FN6O B2391197 N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine CAS No. 2379986-33-9

N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine

Cat. No.: B2391197
CAS No.: 2379986-33-9
M. Wt: 380.427
InChI Key: BOGJSZAYWFXUTM-UHFFFAOYSA-N
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Description

N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, a fluorophenyl group, and an azetidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the cyclopropyl and fluorophenyl groups via substitution reactions. The final step often involves the formation of the azetidine ring and the methylation of the nitrogen atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and compounds containing oxadiazole and fluorophenyl groups. Examples include:

Uniqueness

What sets N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine apart is its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-26(11-16-24-25-20(28-16)14-7-8-14)15-9-27(10-15)19-17(21)18(22-12-23-19)13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGJSZAYWFXUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=C(O1)C2CC2)C3CN(C3)C4=NC=NC(=C4F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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